

An In-depth Technical Guide to the Spectroscopic Data of 3-Hexyne

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Compound of Interest

Compound Name:	3-Hexyne
Cat. No.:	B1328910

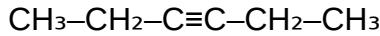
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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Hexyne** (C_6H_{10}), a symmetrical internal alkyne. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of **3-Hexyne** in research and development settings.

Molecular Structure

3-Hexyne, also known as diethylacetylene, is a colorless liquid with the following chemical structure:



Due to its symmetrical nature, with a plane of symmetry passing through the $C\equiv C$ triple bond, the number of unique signals in its NMR spectra is reduced, and certain vibrational modes in its IR spectrum are weak or absent.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **3-Hexyne**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **3-Hexyne**, both ^1H and ^{13}C NMR provide distinct signals corresponding to the different chemical environments of the hydrogen and carbon atoms.

^1H NMR Spectroscopy

The proton NMR spectrum of **3-Hexyne** is relatively simple due to the molecule's symmetry. It exhibits two distinct signals corresponding to the methyl and methylene protons.[1]

Table 1: ^1H NMR Spectroscopic Data for **3-Hexyne**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.11	Triplet	6H	-CH ₃
~2.15	Quartet	4H	-CH ₂ -

Data obtained in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm).[2]

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum of **3-Hexyne** shows three distinct signals, corresponding to the methyl, methylene, and alkyne carbons.

Table 2: ^{13}C NMR Spectroscopic Data for **3-Hexyne**

Chemical Shift (δ) ppm	Assignment
~12.5	-CH ₂ -
~14.4	-CH ₃
~81.1	-C≡C-

Data obtained in CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. As an internal alkyne, **3-Hexyne** has a characteristic C≡C stretching vibration. However, due to the symmetrical nature of the molecule, this absorption is expected to be weak or potentially absent.[3][4][5]

Table 3: IR Spectroscopic Data for **3-Hexyne**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2850-3000	Strong	C(sp ³)-H stretch
2100-2260	Weak to absent	C≡C stretch

The absence of a strong C≡C stretching band is a key characteristic of symmetrical internal alkynes.[3][4] The spectrum will be dominated by the strong C-H stretching and bending vibrations of the ethyl groups.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **3-Hexyne** results in a molecular ion peak and several characteristic fragment ions. The fragmentation of alkynes often involves cleavage of the C-C bond adjacent to the triple bond.[6]

Table 4: Mass Spectrometry Data for **3-Hexyne**

m/z	Relative Intensity	Assignment
82	Moderate	[M] ⁺ (Molecular Ion)
67	High	[M - CH ₃] ⁺
53	High	[M - C ₂ H ₅] ⁺ (Propargyl cation derivative)
39	Moderate	[C ₃ H ₃] ⁺ (Propargyl cation)

The base peak is often observed at m/z = 67, corresponding to the loss of a methyl radical. The fragmentation pattern is a key identifier for the compound.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for liquid samples like **3-Hexyne**.

NMR Spectroscopy Protocol (¹H and ¹³C)

- Sample Preparation:
 - Dissolve 5-25 mg of **3-Hexyne** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
 - For ¹³C NMR, a more concentrated solution (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[\[6\]](#)[\[7\]](#)
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[\[6\]](#)
 - Filter the solution through a pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[\[7\]](#)[\[8\]](#)
 - Cap the NMR tube securely.
- Instrument Setup:
 - Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ^1H NMR due to the lower natural abundance and gyromagnetic ratio of the ^{13}C nucleus.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
 - Integrate the signals in the ^1H NMR spectrum.

FT-IR Spectroscopy Protocol

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[[11](#)]
 - Place a single drop of neat **3-Hexyne** liquid directly onto the center of the ATR crystal.[[3](#) [12](#)]
- Instrument Setup:
 - Run a background scan with the clean, empty ATR crystal to account for atmospheric CO_2 and H_2O absorptions.[[12](#)]
- Data Acquisition:
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is usually recorded in the mid-IR range (4000-400 cm^{-1}).
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

- Perform baseline correction if necessary.

Mass Spectrometry Protocol (Electron Ionization - EI)

- Sample Introduction:

- For a volatile liquid like **3-Hexyne**, a direct insertion probe or gas chromatography (GC) inlet can be used.[13][14]
- If using a GC inlet, inject a small volume (e.g., 1 μ L) of a dilute solution of **3-Hexyne** in a volatile solvent (e.g., hexane or dichloromethane). The GC will separate the compound from the solvent before it enters the mass spectrometer.

- Instrument Setup:

- The mass spectrometer is operated under a high vacuum.
- For EI, the electron energy is typically set to 70 eV.[13]

- Data Acquisition:

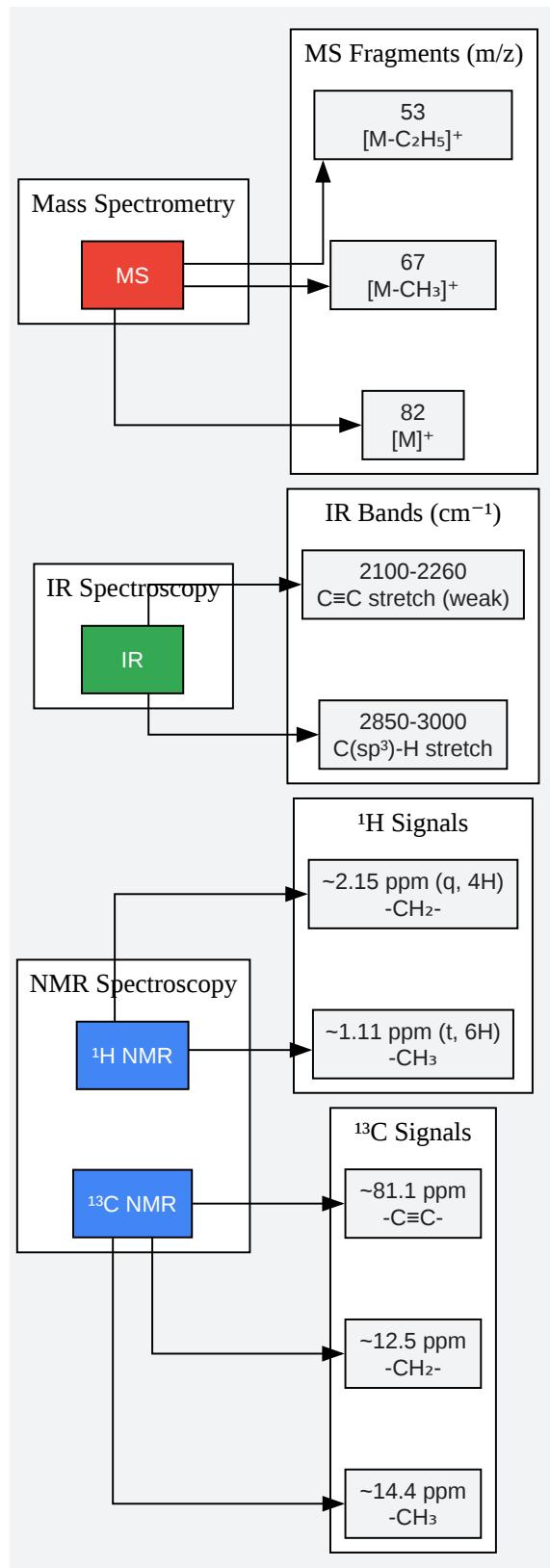
- The sample is vaporized and enters the ion source, where it is bombarded with electrons, causing ionization and fragmentation.[15]
- The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion.

- Data Processing:

- The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
- Identify the molecular ion peak and the major fragment ions.

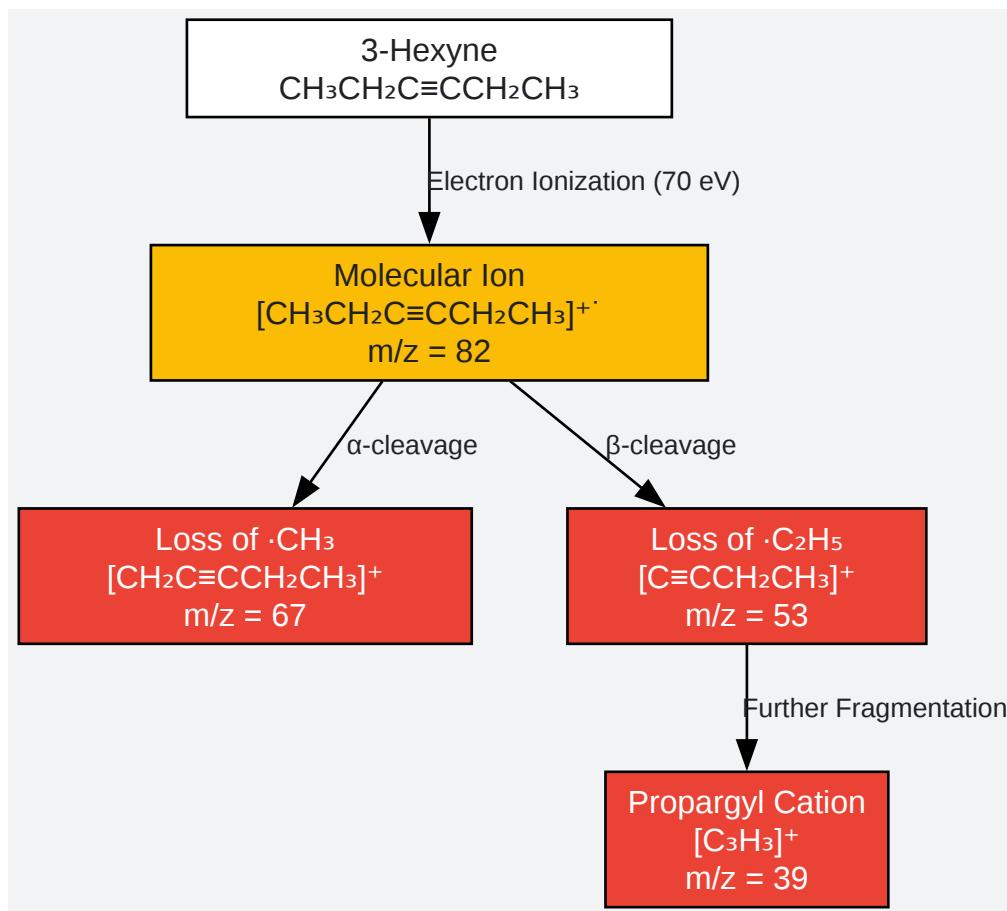
Visualization of Spectroscopic Principles

The following diagrams illustrate the key concepts behind the spectroscopic analysis of **3-Hexyne**.



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Caption: Summary of expected spectroscopic signals for **3-Hexyne**.

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